molecular formula C12H18N2O2 B1270464 (1-Ethylpropyl)(3-nitrobenzyl)amine CAS No. 356092-16-5

(1-Ethylpropyl)(3-nitrobenzyl)amine

Cat. No.: B1270464
CAS No.: 356092-16-5
M. Wt: 222.28 g/mol
InChI Key: FYKAFBAWZDAPSW-UHFFFAOYSA-N
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Description

(1-Ethylpropyl)(3-nitrobenzyl)amine is a versatile chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol. It is known for its complex molecular structure, which enables its use in various scientific research applications, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylpropyl)(3-nitrobenzyl)amine typically involves the reaction of 3-nitrobenzyl chloride with 1-ethylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1-Ethylpropyl)(3-nitrobenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.

    Reduction: Formation of (1-Ethylpropyl)(3-aminobenzyl)amine.

    Substitution: Formation of various substituted benzylamines depending on the electrophile used.

Scientific Research Applications

(1-Ethylpropyl)(3-nitrobenzyl)amine is employed in a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1-Ethylpropyl)(3-nitrobenzyl)amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The benzylamine moiety can also participate in nucleophilic substitution reactions, leading to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

    (1-Methylpropyl)(3-nitrobenzyl)amine: Similar structure but with a methyl group instead of an ethyl group.

    (1-Ethylpropyl)(4-nitrobenzyl)amine: Similar structure but with the nitro group in the para position.

    (1-Ethylpropyl)(3-aminobenzyl)amine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: (1-Ethylpropyl)(3-nitrobenzyl)amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-11(4-2)13-9-10-6-5-7-12(8-10)14(15)16/h5-8,11,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKAFBAWZDAPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353293
Record name n-(3-nitrobenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356092-16-5
Record name n-(3-nitrobenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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